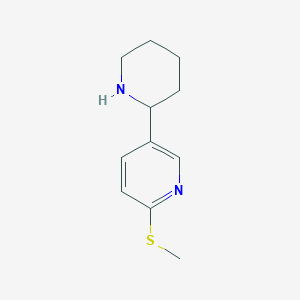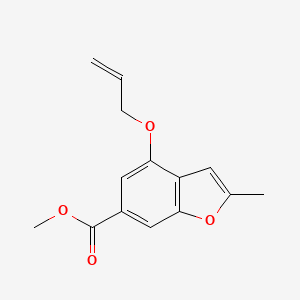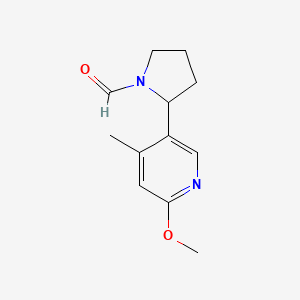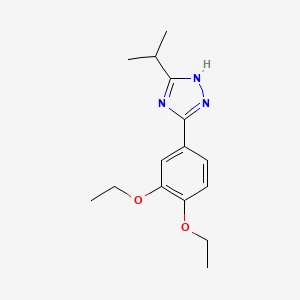
5-(Methylsulfonyl)-4-(o-tolyl)-1,2,3-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Methylsulfonyl)-4-(o-tolyl)-1,2,3-thiadiazole is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methylsulfonyl group and an o-tolyl group attached to the thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)-4-(o-tolyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-tolyl hydrazine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
化学反应分析
Types of Reactions
5-(Methylsulfonyl)-4-(o-tolyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, 5-(Methylsulfonyl)-4-(o-tolyl)-1,2,3-thiadiazole is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown potential in biological applications, particularly as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further investigation in the field of medicinal chemistry.
Medicine
In medicinal chemistry, this compound derivatives have been explored for their potential as anti-inflammatory and anticancer agents. The compound’s ability to interact with specific biological targets makes it a promising lead compound for drug development.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and coatings.
相似化合物的比较
Similar Compounds
- 4-(Methylsulfonyl)-5-phenyl-1,2,3-thiadiazole
- 5-(Methylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole
- 4-(Methylsulfonyl)-5-(m-tolyl)-1,2,3-thiadiazole
Uniqueness
5-(Methylsulfonyl)-4-(o-tolyl)-1,2,3-thiadiazole is unique due to the specific positioning of the methylsulfonyl and o-tolyl groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
属性
分子式 |
C10H10N2O2S2 |
|---|---|
分子量 |
254.3 g/mol |
IUPAC 名称 |
4-(2-methylphenyl)-5-methylsulfonylthiadiazole |
InChI |
InChI=1S/C10H10N2O2S2/c1-7-5-3-4-6-8(7)9-10(15-12-11-9)16(2,13)14/h3-6H,1-2H3 |
InChI 键 |
XECFLWYADAQZOL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=C(SN=N2)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-Methyl-1-(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B11802219.png)



![2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11802246.png)
![cis-Ethyl 5-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B11802252.png)


